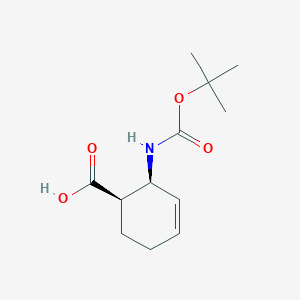

cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid

Vue d'ensemble

Description

cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid: is a versatile chemical compound used in various scientific research fields. Its unique structure and reactivity make it valuable in organic synthesis and drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid typically involves the reaction of cyclohexene with tert-butoxycarbonylamino groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxycarbonylamino group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials .

Mécanisme D'action

The mechanism of action of cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing biochemical processes and cellular functions .

Comparaison Avec Des Composés Similaires

- cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid

- cis-2-tert-Butoxycarbonylamino-cyclooctanecarboxylic acid

- cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid

Uniqueness: cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions .

Activité Biologique

Cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid, commonly referred to as Boc-ACHC, is an organic compound notable for its structural features, which include a cyclohexene ring and a tert-butoxycarbonyl (Boc) protecting group. With the molecular formula and a molar mass of approximately 241.28 g/mol, this compound finds significant applications in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

The biological activity of Boc-ACHC primarily revolves around its role as a precursor in the synthesis of bioactive compounds. Its mechanism of action is largely dependent on its structural modifications post-deprotection of the Boc group. Once the Boc group is removed, the resulting amine can participate in various biochemical interactions, including enzyme inhibition or activation.

- Enzyme Interactions : Boc-ACHC has been employed in studies investigating enzyme mechanisms and protein interactions. It serves as a substrate or an inhibitor in enzymatic pathways, influencing metabolic processes.

- Potential Therapeutic Applications : While specific biological activities of Boc-ACHC are not extensively documented, similar compounds often exhibit significant biological properties, including antimicrobial and anticancer activities. The compound's ability to mimic natural amino acids positions it as a candidate for drug development.

Synthesis and Applications

The synthesis of this compound typically involves reactions between cyclohexene derivatives and tert-butoxycarbonylamino groups under controlled conditions to ensure high yield and purity. It is utilized as a building block in organic synthesis, particularly in peptide chemistry.

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Cis-2-Aminocyclohexanecarboxylic Acid | Lacks tert-butoxycarbonyl protection | |

| Cis-2-(tert-Butoxycarbonyl)aminocyclopentane | Smaller ring structure | |

| Cis-2-(tert-Butoxycarbonyl)aminocyclobutane | Even smaller ring; different steric properties |

Study on Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was shown to interact with specific enzymes involved in metabolic pathways. The compound acted as a competitive inhibitor, affecting the enzyme's kinetic parameters significantly. This research highlighted its potential utility in developing inhibitors for therapeutic targets.

Peptide Synthesis

Boc-ACHC has been successfully employed in peptide synthesis protocols. In one experiment, it was used as a starting material to synthesize dipeptides with satisfactory yields within 15 minutes using common coupling reagents. This rapid synthesis underscores its effectiveness as a building block in peptide chemistry.

Propriétés

IUPAC Name |

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h5,7-9H,4,6H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRRLPZJKAWOFL-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C=CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C=CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469607 | |

| Record name | (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233600-33-4 | |

| Record name | (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.